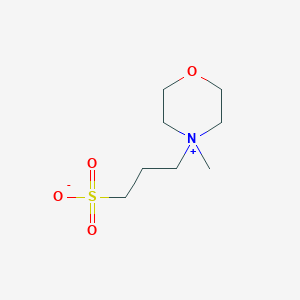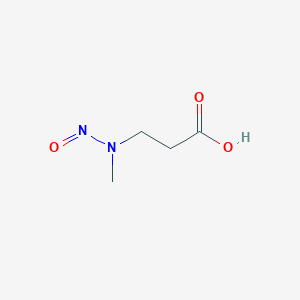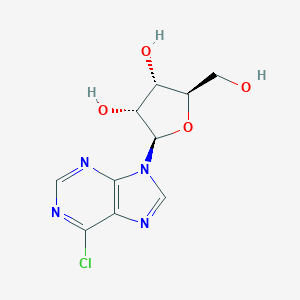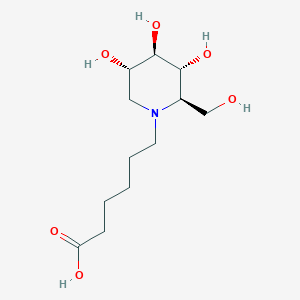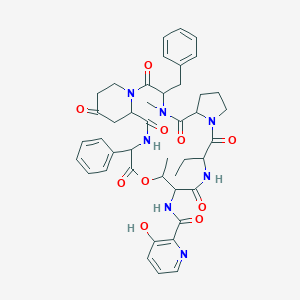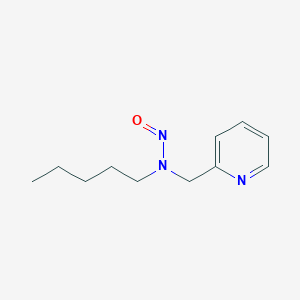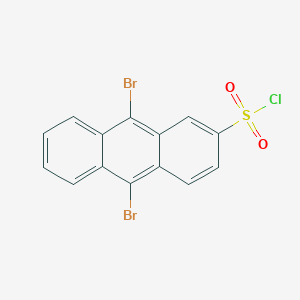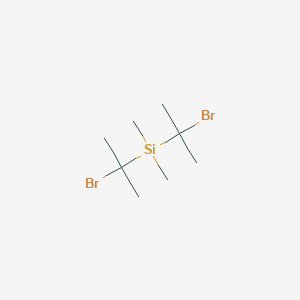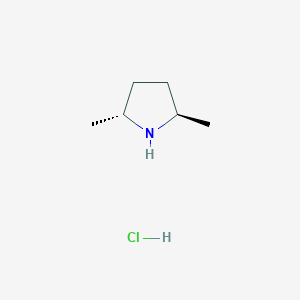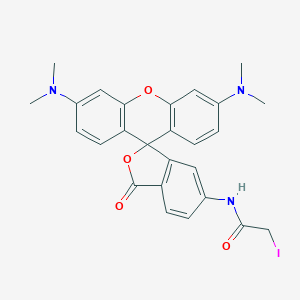
2-(1-Cyanoethyl)indole
Overview
Description
Mechanism of Action
- The primary targets of 2-(1H-indol-2-yl)propanenitrile are not explicitly mentioned in the literature. However, indole derivatives, in general, have a wide range of biological activities due to their interactions with various receptors and enzymes .
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
2-(1H-indol-2-yl)propanenitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives, including 2-(1H-indol-2-yl)propanenitrile, have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(1H-indol-2-yl)propanenitrile is not well-defined. Indole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives, including 2-(1H-indol-2-yl)propanenitrile, are involved in various metabolic pathways . They interact with enzymes and cofactors and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminooxyacetic acid hemihydrochloride can be synthesized through the reaction of hydroxylamine hydrochloride with glyoxylic acid. The reaction typically involves the use of an aqueous medium and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of aminooxyacetic acid hemihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Aminooxyacetic acid hemihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oximes.
Reduction: It can be reduced to form aminooxyacetic acid.
Substitution: It participates in substitution reactions with aldehydes and ketones to form oximes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: The reactions with aldehydes and ketones typically occur under mild acidic or basic conditions.
Major Products
Oximes: Formed from the reaction with aldehydes and ketones.
Aminooxyacetic acid: Formed through reduction reactions.
Scientific Research Applications
Aminooxyacetic acid hemihydrochloride has a wide range of applications in scientific research:
Pharmacology: It is used to study the inhibition of gamma-aminobutyric acid transaminase, which plays a role in neurotransmitter regulation.
Biochemistry: The compound is used to investigate metabolic pathways involving the malate-aspartate shuttle.
Medical Research: It has potential therapeutic applications in treating conditions such as epilepsy and osteoporosis by modulating neurotransmitter levels and bone resorption processes
Industry: It is used in the synthesis of various biochemical reagents and as a tool in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
- Aminooxyacetic acid
- Carboxymethoxylamine
- Hydroxylamine derivatives
Uniqueness
Aminooxyacetic acid hemihydrochloride is unique due to its dual inhibitory action on both the malate-aspartate shuttle and gamma-aminobutyric acid transaminase. This dual action makes it a valuable tool in studying metabolic pathways and neurotransmitter regulation, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-(1H-indol-2-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-6,8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPRHWJHDKGZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404642 | |
| Record name | 2-(1-CYANOETHYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76017-87-3 | |
| Record name | 2-(1-CYANOETHYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


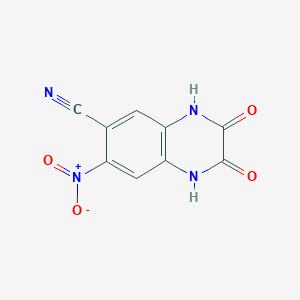
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
